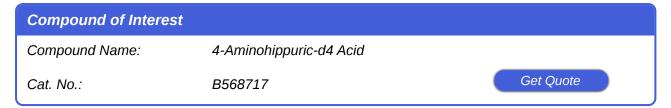


Certificate of Analysis: 4-Aminohippuric-d4 Acid - A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control data and analytical methodologies associated with a typical Certificate of Analysis for **4-Aminohippuric-d4 Acid**. This deuterated analog of p-aminohippuric acid (PAH) serves as a critical internal standard in bioanalytical and pharmacokinetic studies, enabling precise quantification of its non-labeled counterpart in various biological matrices.[1]

Product Identification and Specifications

4-Aminohippuric-d4 Acid is the deuterium-labeled form of 4-Aminohippuric acid, a diagnostic agent used in medical tests involving the kidney to measure renal plasma flow. The stable isotope-labeled compound enhances the accuracy of mass spectrometry and liquid chromatography analyses.



Identifier	Value
Product Name	4-Aminohippuric-d4 Acid
Synonyms	p-Aminohippuric-d4 Acid, PAH-d4, N-(4- Aminobenzoyl-d4)glycine
CAS Number	1219805-41-0
Molecular Formula	C ₉ H ₆ D ₄ N ₂ O ₃
Molecular Weight	198.21 g/mol

Quantitative Analysis Summary

The following table summarizes the key quantitative data for a representative batch of **4-Aminohippuric-d4 Acid**.

Analytical Test	Specification	Result
Purity (by ¹ H-NMR)	≥ 98.0%	99.7%
Isotopic Purity (d ₄)	≥ 98.0%	99.2%
Chemical Identity	Conforms to structure	Conforms
Water Content (Karl Fischer)	≤ 1.0%	0.3%
Residual Solvents (GC-HS)	Meets USP <467> limits	Conforms
Elemental Analysis (CHN)	Conforms to theoretical values ± 0.4%	Conforms

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

Purity Determination by Quantitative ¹H-NMR Spectroscopy

Foundational & Exploratory





Quantitative Nuclear Magnetic Resonance (qNMR) is employed for the precise determination of purity.[2][3][4]

- Instrumentation: 500 MHz NMR Spectrometer
- Internal Standard: Maleic Anhydride (Certified Reference Material)
- Solvent: DMSO-d6
- Sample Preparation:
 - Accurately weigh approximately 5 mg of 4-Aminohippuric-d4 Acid and 5 mg of the internal standard into a vial.
 - Dissolve the mixture in 0.75 mL of DMSO-d₆.
 - Transfer the solution to a 5 mm NMR tube.
- Acquisition Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay (d1): 30 s
- Data Processing:
 - Apply a line broadening of 0.3 Hz.
 - Manually phase the spectrum and perform baseline correction.
 - Integrate the characteristic, well-resolved signals of both the analyte and the internal standard.
 - Calculate the purity based on the integral values, number of protons, molecular weights, and sample weights of the analyte and the internal standard.



Isotopic Purity by Mass Spectrometry

Mass spectrometry is used to confirm the chemical identity and determine the isotopic distribution of the deuterated compound.[5]

- Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.
- Method:
 - A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
 - The solution is infused directly into the mass spectrometer or injected via a liquid chromatography system.
 - Mass spectra are acquired in positive or negative ion mode.
- Data Analysis: The relative intensities of the ion signals corresponding to the d₀, d₁, d₂, d₃, and d₄ species are used to calculate the isotopic purity.

Water Content by Karl Fischer Titration

The Karl Fischer titration method is a specific and accurate means of determining the water content.

- Instrumentation: Volumetric Karl Fischer Titrator
- Reagent: Karl Fischer Reagent (Composite 5)
- Solvent: Anhydrous Methanol
- Procedure:
 - The titration vessel is pre-titrated to a stable endpoint to neutralize any residual water in the solvent.



- An accurately weighed amount of the 4-Aminohippuric-d4 Acid sample is added to the vessel.
- The sample is titrated with the Karl Fischer reagent until the endpoint is reached.
- The volume of titrant consumed is used to calculate the water content.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

This method is used to identify and quantify any residual solvents from the manufacturing process, following USP <467> guidelines.

- Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace Autosampler.
- Sample Preparation: An accurately weighed sample is placed in a headspace vial with a suitable solvent (e.g., DMSO).
- GC-HS Parameters:
 - Incubation Temperature: 80 °C
 - Incubation Time: 20 minutes
 - GC Column: 6% cyanopropylphenyl / 94% dimethylpolysiloxane
 - Carrier Gas: Helium or Nitrogen
 - Temperature Program: Isothermal or gradient program suitable for separating expected solvents.
- Data Analysis: The peak areas of any detected solvents are compared to the peak areas of certified reference standards to quantify their concentration.

Elemental Analysis (CHN)



Combustion analysis is performed to determine the percentage of Carbon, Hydrogen, and Nitrogen in the sample.

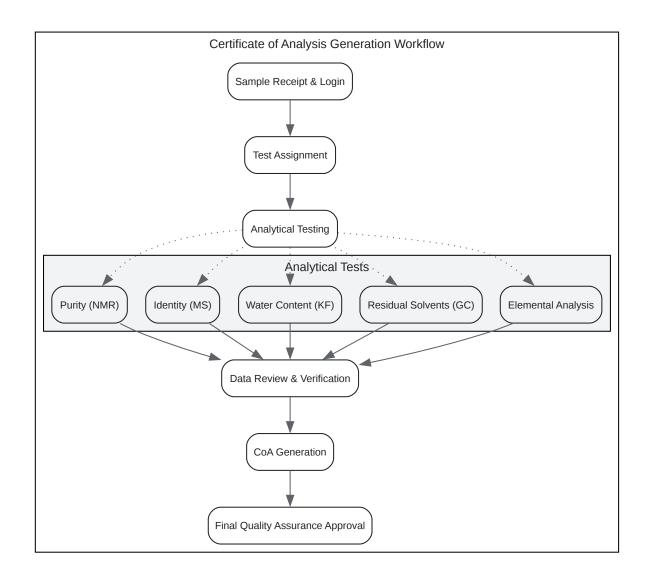
- Instrumentation: CHN Elemental Analyzer
- Procedure:
 - A small, accurately weighed amount of the sample is combusted in a high-oxygen environment.
 - The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.
- Data Analysis: The measured percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula.

Visualizations Chemical Structure

Caption: Chemical structure of 4-Aminohippuric-d4 Acid.

Certificate of Analysis Workflow





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Caption: General workflow for generating a Certificate of Analysis.



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